4-Bromocrotonic acid
Overview
Description
4-Bromocrotonic acid is a compound that has been studied for its various biological activities and chemical properties. It is known to inhibit respiration in rat heart mitochondria when supported by palmitoylcarnitine or acetoacetate, indicating its role in inhibiting fatty acid oxidation and ketone body degradation . Additionally, it has been found to have antifungal properties against several fungi, suggesting potential applications in antifungal treatments .
Synthesis Analysis
The synthesis of 4-bromocrotonic acid derivatives and related compounds has been explored in several studies. For instance, the indium-mediated addition of 4-bromocrotonic acid to aldehydes and ketones has been reported as a high-yielding route to α-allyl-β-hydroxy carboxylic acids . Moreover, a nickel-catalyzed C-Br/C-H bis-phenylation of methyl 4-bromocrotonate has been developed, providing a stereoselective entry to methyl (E)-3,4-diphenylbut-2-enoate .
Molecular Structure Analysis
The molecular structure of 4-bromocrotonic acid and its interactions have been studied through various methods. For example, the crystal structures of 4-bromobenzamide and dicarboxylic acid cocrystals have been examined, revealing insights into halogen···halogen interactions and the robustness of acid–amide heterosynthons .
Chemical Reactions Analysis
4-Bromocrotonic acid has been shown to participate in various chemical reactions. It is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which effectively inhibits thiolases involved in fatty acid oxidation and ketone body degradation . Additionally, the lithium dienolate of 4-siloxy-2-bromocrotonate has been used in [2+3] annulation reactions at low temperatures to produce oxygenated cyclopentenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromocrotonic acid are closely related to its biological activities. It has been found to enhance basal but inhibit insulin-stimulated glucose transport in 3T3-L1 adipocytes, suggesting a complex effect on glucose transport mechanisms . Furthermore, its inhibitory effect on insulin-stimulated glucose transport has been linked to interference with GLUT4 translocation and the inhibition of insulin activation of protein kinase B (PKB) .
Scientific Research Applications
1. Synthesis of α-Allyl-β-Hydroxy Carboxylic Acids
4-Bromocrotonic acid has been utilized in the indium-mediated addition to aldehydes and ketones, offering a high-yielding route to α-allyl-β-hydroxy carboxylic acids. This process is notable for its simplicity and the ability to proceed under various solvent conditions (Bowyer et al., 2004).
2. Synthesis of 2-Allyl Derivatives of Hydroxycarboxylic Acids
The compound has been used in the efficient allylation of 2-oxocarboxylic acids, resulting in the formation of 2-allyl derivatives of glycolic, lactic, mandelic, and malic acids. This process is distinguished by its high diastereoselectivity (Kumar et al., 2002).
3. Inhibition of Insulin-Stimulated Glucose Transport
4-Bromocrotonic acid has been shown to inhibit insulin-stimulated glucose transport in 3T3-L1 adipocytes, suggesting its potential for studying cellular glucose regulation mechanisms (Chai & Fong, 2003).
4. Synthesis of HIV-1 Protease Inhibitors
It has been employed in the ligand-free Suzuki coupling for the synthesis of unconventional cores of HIV-1 protease inhibitors. This process has enabled the preparation of diverse aryl-substituted cores (Chiummiento et al., 2012).
5. Nickel-Catalyzed Cross-Coupling Reactions
4-Bromocrotonic acid is a key component in nickel-catalyzed C-Br/C-H bis-phenylation reactions, facilitating the production of methyl (E)-3,4-diphenylbut-2-enoate, a useful building block in organic synthesis (Funicello et al., 2015).
6. Synthesis of Aza-Morita-Baylis-Hillman Adducts
The compound is instrumental in zinc-mediated allylation of imines for the one-pot synthesis of β-substituted aza-Morita-Baylis-Hillman products. This method offers a rapid alternative to traditional α,β-unsaturated carbonyl compounds (Zhao et al., 2019).
7. Production of Homoallylic Alcohols
This acid has been used in the stereoselective addition of gamma-substituted allylic halides to ketones, leading to the production of homoallyl alcohols bearing quaternary centers. The reaction's reactivity patterns and stability of allylic indiums were a focus of this research (Babu et al., 2007).
8. Synthesis of Dihydrothiazolo[3,2‐a]pyrimidinones
The reaction between 2-thiouracils and E-ethyl 4-bromocrotonate under basic conditions provides a straightforward method for synthesizing dihydrothiazolo[3,2‐a]pyrimidinones, demonstrating its utility in heterocyclic chemistry (Rotili et al., 2006).
9. Synthesis of 1,7-Dioxa-2,6-Dioxospiro[4.4]nonanes
2-Oxoglutaric acid, when reacted with 4-bromocrotonate, undergoes indium-mediated allylation and subsequent in situ dehydration to produce 5-oxotetrahydrofuran-2-carboxylic acids, leading to the formation of unique spiro skeletons (Singh et al., 2006).
10. Inhibitors of Epidermal Growth Factor Receptor (EGFR)
4-Bromocrotonic acid derivatives have been prepared as putative inhibitors of EGFR and HER-2 tyrosine kinases, showing enhanced antitumor activity. These derivatives are significant in cancer research and therapy (Tsou et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(E)-4-bromobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGZROJTAUYFQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878724 | |
Record name | (2E)-4-Bromo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromocrotonic acid | |
CAS RN |
13991-36-1, 20629-35-0 | |
Record name | 4-Bromocrotonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-4-Bromo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-4-bromobut-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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